2-(Pyridin-2-yl)propan-2-amine hydrochloride

Catalog No.
S12364456
CAS No.
M.F
C8H13ClN2
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-2-yl)propan-2-amine hydrochloride

Product Name

2-(Pyridin-2-yl)propan-2-amine hydrochloride

IUPAC Name

2-pyridin-2-ylpropan-2-amine;hydrochloride

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C8H12N2.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h3-6H,9H2,1-2H3;1H

InChI Key

DFGMLGLAUMJWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)N.Cl

2-(Pyridin-2-yl)propan-2-amine hydrochloride is a chemical compound characterized by the presence of a pyridine ring and a propan-2-amine structure. Its molecular formula is C8H13ClNC_8H_{13}ClN, and it has a molecular weight of approximately 172.66 g/mol. The compound is often encountered in its hydrochloride salt form, enhancing its solubility and stability in various applications. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The amine group can react with alkyl halides, leading to the formation of more complex amines.
  • Acylation: The amine can undergo acylation to form amides, which may enhance biological activity.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved efficacy.

The biological activity of 2-(Pyridin-2-yl)propan-2-amine hydrochloride has been explored in various contexts:

  • Antidepressant Properties: Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective roles, possibly through antioxidant mechanisms or by influencing neurotrophic factors.
  • Ligand Activity: The compound may act as a ligand for certain receptors, influencing physiological responses.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-(Pyridin-2-yl)propan-2-amine hydrochloride typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, pyridine derivatives can be synthesized through cyclization reactions.
  • Amine Introduction: The introduction of the propan-2-amine moiety can be achieved via reductive amination or other coupling methods.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt, improving solubility.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

The applications of 2-(Pyridin-2-yl)propan-2-amine hydrochloride span several fields:

  • Pharmaceutical Development: It serves as a building block in the synthesis of drugs targeting central nervous system disorders.
  • Research Tool: Used in biochemical assays to study receptor interactions or enzyme activities.
  • Ligand Chemistry: Acts as a ligand in coordination chemistry, potentially binding metal ions for various applications.

These applications highlight its versatility and importance in both academic research and industrial contexts.

Interaction studies involving 2-(Pyridin-2-yl)propan-2-amine hydrochloride focus on its binding affinity and activity at various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes linked to metabolic pathways or disease states.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes and its bioavailability.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(Pyridin-2-yl)propan-2-amine hydrochloride, allowing for comparative analysis:

Compound NameCAS NumberSimilarity Score
(R)-1-(Pyridin-2-yl)ethanamine45695-03-20.91
(S)-1-(Pyridin-2-yl)ethanamine27854-90-60.91
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride1352640-52-80.89
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride1187931-95-80.84
N-(Propan-2-yl)pyridin-2-amines15513-18-5Varies

Uniqueness

The uniqueness of 2-(Pyridin-2-yl)propan-2-amines lies in its specific structural features that influence its pharmacological properties compared to similar compounds. Its distinct combination of a propanamine group attached to a pyridine ring provides specific interaction capabilities with biological targets that may not be present in other similar compounds. This specificity may lead to unique therapeutic effects or side effects, making it a subject of interest in drug design and development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.0767261 g/mol

Monoisotopic Mass

172.0767261 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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